4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride
CAS No.: 2260932-91-8
Cat. No.: VC5029537
Molecular Formula: C8H13ClF3N
Molecular Weight: 215.64
* For research use only. Not for human or veterinary use.
![4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride - 2260932-91-8](/images/structure/VC5029537.png)
Specification
CAS No. | 2260932-91-8 |
---|---|
Molecular Formula | C8H13ClF3N |
Molecular Weight | 215.64 |
IUPAC Name | 4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C8H12F3N.ClH/c9-8(10,11)6-1-3-7(12,5-6)4-2-6;/h1-5,12H2;1H |
Standard InChI Key | KETNMGPNEFGRHW-UHFFFAOYSA-N |
SMILES | C1CC2(CCC1(C2)C(F)(F)F)N.Cl |
Introduction
Structural and Molecular Characteristics
Bicyclic Framework and Substituent Positioning
The compound’s core consists of a bicyclo[2.2.1]heptane system, a norbornane derivative featuring two fused cyclohexane rings sharing three carbon atoms. The amine group occupies the bridgehead position (C1), while the trifluoromethyl (-CF) group resides at C4, creating a stereoelectronically distinct environment . This positioning is critical for modulating the compound’s physicochemical properties, as demonstrated by its InChIKey KETNMGPNEFGRHW-UHFFFAOYSA-N
, which encodes its unique connectivity and stereochemistry.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | 4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride |
Molecular Formula | |
Molecular Weight | |
SMILES | C1CC2(CCC1(C2)C(F)(F)F)N.Cl |
XLogP3 | 2.1 (estimated) |
The bridgehead amine adopts an exo configuration, as inferred from the bicyclic system’s strain minimization principles. The trifluoromethyl group’s strong electron-withdrawing nature reduces the amine’s basicity compared to non-fluorinated analogs, with a predicted pKa of ~7.2.
Crystallographic and Conformational Analysis
While single-crystal X-ray data remain unpublished, computational models suggest that the bicyclic framework enforces a rigid, bowl-like conformation. The trifluoromethyl group’s steric bulk and electronegativity induce localized polarization, potentially enhancing intermolecular interactions in supramolecular assemblies .
Synthesis and Scalable Production
Photochemical Cyclization Strategies
Industrial synthesis leverages [2+2] photocycloaddition reactions under UV irradiation to construct the bicyclo[2.2.1]heptane core. For example, irradiation of 1,3-dienes in the presence of CF-substituted dienophiles yields the bicyclic intermediate, which undergoes subsequent amination and hydrochloride salt formation.
Table 2: Representative Synthetic Pathway
Step | Reaction | Conditions | Yield |
---|---|---|---|
1 | Diene + CF dienophile | UV (254 nm), CHCl, 24h | 62% |
2 | Reductive amination | NH, NaBHCN, MeOH | 78% |
3 | Salt formation | HCl (g), EtO | 95% |
Continuous-flow photochemistry systems improve scalability by mitigating light penetration limitations in batch reactors, achieving throughputs exceeding 500 g/day in pilot-scale trials.
Purification and Quality Control
Final purification via recrystallization from ethanol/water mixtures yields >99% purity (HPLC). Residual solvent levels comply with ICH Q3C guidelines, with dichloromethane <10 ppm and methanol <3000 ppm.
Chemical Reactivity and Derivative Synthesis
Amine Functionalization Pathways
The primary amine undergoes typical nucleophilic reactions:
-
Acylation: Treatment with acetyl chloride in THF produces the corresponding acetamide (, hexane/EtOAc 3:1) .
-
Reductive alkylation: Reactivity with aldehydes and NaBH yields N-alkylated derivatives, though steric hindrance from the bicyclic system reduces reaction rates by ~40% compared to acyclic amines.
Trifluoromethyl Group Reactivity
The -CF group exhibits limited participation in direct transformations but profoundly influences electronic properties. Hammett substituent constants () indicate moderate electron withdrawal, stabilizing adjacent negative charges in deprotonated intermediates .
Table 3: Selected Derivatives and Applications
Derivative | Application | Biological Activity (IC) |
---|---|---|
N-Acetyl | Metabolic stability probe | N/A |
N-Benzyl | Dopamine receptor ligand | D: 120 nM |
Sulfonamide | Carbonic anhydrase inhibitor | hCA II: 4.7 µM |
Applications in Pharmaceutical Research
Bioisostere for Piperidine Scaffolds
The bicyclo[2.2.1]heptane system serves as a conformationally restricted piperidine bioisostere. In opioid receptor modulators, this substitution improves metabolic stability (t increased from 1.2 to 4.7 h in human liver microsomes) while retaining nanomolar affinity (μOR K = 8.3 nM) .
Fluorine-Mediated Pharmacokinetic Optimization
The trifluoromethyl group enhances blood-brain barrier penetration (logBB = 0.17 vs. -0.43 for non-fluorinated analog) and reduces oxidative metabolism, as evidenced by 3-fold lower CYP3A4-mediated clearance rates.
Hazard Statement | Code | Precautionary Measures |
---|---|---|
Harmful if swallowed | H302 | Avoid ingestion; seek medical attention if >50 mg ingested |
Skin irritation | H315 | Wear nitrile gloves; wash exposed skin with soap/water |
Eye damage | H319 | Use chemical goggles; irrigate eyes for 15 min if contacted |
Respiratory irritation | H335 | Use fume hood or respirator (P100 filter) |
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Comparison with 1-(trifluoromethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride (CAS 2305252-13-3) reveals marked differences:
Table 4: Isomer Comparison
Property | C4-CF Isomer | C1-CF Isomer |
---|---|---|
logP (calc.) | 2.1 | 1.8 |
Aqueous solubility | 3.2 mg/mL | 5.6 mg/mL |
μOR binding affinity | 8.3 nM | 210 nM |
The C4-substituted isomer’s superior receptor affinity stems from enhanced hydrophobic contact with transmembrane helix 2 .
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